An In-depth Technical Guide to rac-cis-Dorzolamide Hydrochloride: A Critical Process-Related Impurity
An In-depth Technical Guide to rac-cis-Dorzolamide Hydrochloride: A Critical Process-Related Impurity
This guide provides a comprehensive technical overview of rac-cis-Dorzolamide Hydrochloride, a critical process-related impurity encountered during the synthesis of the active pharmaceutical ingredient (API), Dorzolamide Hydrochloride. Designed for researchers, scientists, and drug development professionals, this document elucidates the stereochemistry, synthetic origins, analytical control strategies, and pharmacopeial significance of this specific stereoisomer.
Introduction
Dorzolamide Hydrochloride is a potent, second-generation carbonic anhydrase inhibitor used topically to reduce elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1][2] The therapeutic efficacy of Dorzolamide is intrinsically linked to its specific molecular geometry. The API is the single, chirally pure (4S,6S)-stereoisomer.[3] Due to the presence of two chiral centers at the C4 and C6 positions of its thieno[2,3-b]thiopyran core, Dorzolamide can exist as four distinct stereoisomers.[3]
During synthesis, incomplete stereochemical control can lead to the formation of these other isomers, which are considered impurities. Among the most significant of these is rac-cis-Dorzolamide Hydrochloride. This entity is a racemic mixture (a 1:1 ratio) of the two cis-diastereomers, (4R,6S)- and (4S,6R)-Dorzolamide. It is also recognized in pharmacopeial contexts, for instance, as Dorzolamide Related Compound B by the USP.[4] Understanding the formation and control of this impurity is paramount for ensuring the quality, safety, and efficacy of the final drug product.
The Stereochemical Landscape of Dorzolamide
The Dorzolamide molecule possesses two stereogenic centers, giving rise to two pairs of enantiomers. The relationship between the substituents at the C4 and C6 positions defines them as either trans (on opposite faces of the ring system) or cis (on the same face).
-
The trans-Isomers:
-
The cis-Isomers:
The distinct three-dimensional arrangement of these isomers dictates their interaction with the target enzyme, carbonic anhydrase, and consequently, their pharmacological activity and potential toxicity.
Data Summary: Dorzolamide Isomers
| Name | Stereochemistry | Relationship to API | Pharmacopeial Designation | CAS Number (HCl Salt) |
| Dorzolamide | (4S,6S) | Active Ingredient | API | 130693-82-2[8] |
| rac-trans-Dorzolamide | Racemic (4S,6S)/(4R,6R) | Mixture containing API | - | 120279-36-9[9] |
| Dorzolamide Impurity A | (4R,6R) | Enantiomer | USP Related Compound A | 122028-36-8[5] |
| rac-cis-Dorzolamide | Racemic (4R,6S)/(4S,6R) | Diastereomer | USP Related Compound B | 120279-37-0 [4][10] |
Synthetic Origin and Control
The formation of rac-cis-Dorzolamide is a direct consequence of the synthetic route chosen for the API. Many synthetic pathways for Dorzolamide involve the reduction of a ketone intermediate to form the C4-amino group.[3][11] If this reduction step is not perfectly stereoselective, it can generate a mixture of both cis and trans diastereomers.
The causality behind this impurity formation lies in the thermodynamics and kinetics of the reduction reaction. Without a suitable chiral catalyst or directing group, the reducing agent can attack the planar ketone from either face, leading to a mixture of stereoisomeric products.[3]
To mitigate this, drug manufacturers employ several strategies:
-
Diastereoselective Synthesis: Utilizing advanced catalytic systems that favor the formation of the desired trans isomer.[3]
-
Purification via Salt Formation: A key field-proven insight is that different isomers can exhibit different physical properties, such as solubility, when converted to salts. A patented process describes reacting a mixture of cis and trans isomers with a carboxylic acid, such as salicylic acid. The salicylate salt of the trans-isomer precipitates selectively, allowing the undesired cis-isomer to be removed from the mother liquor.[12]
Analytical Protocols for Isomeric Separation
Ensuring that rac-cis-Dorzolamide is controlled within strict, pharmacopeially-defined limits necessitates a robust, validated analytical method capable of separating all four stereoisomers. Due to the identical physical properties of enantiomers in a non-chiral environment, specialized techniques are required.
Chiral High-Performance Liquid Chromatography (HPLC) is the authoritative and most widely used method for this purpose. The causality for its effectiveness stems from the use of a Chiral Stationary Phase (CSP). The CSP creates a chiral environment within the column, causing the different stereoisomers to interact with it diastereomerically, thus leading to different retention times and enabling their separation and quantification.
Protocol: Chiral HPLC for Dorzolamide Isomers
This protocol is a representative example based on established methodologies for separating Dorzolamide stereoisomers.[13][14]
1. System Preparation:
- Chromatograph: HPLC system with UV detection.
- Detector Wavelength: 254 nm.[14][15]
- Column Temperature: 30°C.[14]
2. Mobile Phase Preparation:
- Prepare a mixture of n-Hexane, absolute Ethanol, and Diethylamine.
- A commonly cited and effective ratio is 84:16:0.02 (v/v/v) .[13][14]
- Causality: n-Hexane is the weak, non-polar solvent, while ethanol acts as the polar modifier to elute the analytes. The small amount of diethylamine is a basic modifier that improves peak shape and resolution for amine-containing compounds like Dorzolamide by minimizing undesirable interactions with the stationary phase.
- Filter and degas the mobile phase prior to use.
3. Column:
- Stationary Phase: A cellulose-based chiral column, such as a Daicel Chiralcel AD-H (250 mm x 4.6 mm, 5 µm), is highly effective for this separation.[13][14] This is a self-validating system, as such columns are industry standards for this type of chiral separation.
4. Sample Preparation:
- Accurately weigh a sample of Dorzolamide HCl.
- Dissolve and dilute with Methanol to a final concentration of approximately 1.0 mg/mL.[13]
5. Chromatographic Run:
- Flow Rate: 1.0 mL/min.[14]
- Injection Volume: 10 µL.[14]
- Run Time: Sufficient to allow for the elution of all four isomers.
6. Data Analysis:
- Identify peaks based on the retention times established using reference standards for each isomer.
- Calculate the percentage of rac-cis-Dorzolamide and other impurities relative to the main Dorzolamide API peak area.
Pharmacopeial and Regulatory Trustworthiness
The control of stereoisomeric impurities is a critical aspect of pharmaceutical quality control, mandated by regulatory agencies worldwide. Pharmacopeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) set explicit limits for known impurities to ensure the safety and efficacy of the drug product.
-
rac-cis-Dorzolamide is listed as Dorzolamide EP Impurity B and Dorzolamide Related Compound B USP .[4][8][10]
-
The enantiomer of the API, (4R,6R)-Dorzolamide , is listed as Dorzolamide EP Impurity A and Dorzolamide Related Compound A USP .[5][8]
The presence of these impurities above the specified thresholds (typically a fraction of a percent) can have significant consequences, including altered efficacy or unforeseen toxicological effects. While specific pharmacological data on the cis-isomers is not as extensive as for the API, it is a fundamental principle of drug development that any uncontrolled stereoisomer is a potential risk.[16] Adherence to pharmacopeial standards is a self-validating system that ensures the final product is safe and effective for patient use.
References
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Piras, A., Sanna, A., & Mele, A. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega. Retrieved from [Link]
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Piras, A., Sanna, A., & Mele, A. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. PMC, NIH. Retrieved from [Link]
- Method for analyzing and separating dorzolomide hydrochloride enantiomers by HPLC. (2015). Google Patents.
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Nagarajan, P., et al. (2015). Diastereoselective reduction of chiral N-tert-butanesulfinimines for the synthesis of (4S,6S). Der Pharma Chemica. Retrieved from [Link]
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Dorzolamide EP Impurity C. (n.d.). SynThink. Retrieved from [Link]
- Process for preparing dorzolamide. (2012). Google Patents.
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Dorzolamide EP Impurity C. (n.d.). GLP Pharma Standards. Retrieved from [Link]
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Al-Shammari, F. K., et al. (2024). Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol. MDPI. Retrieved from [Link]
- A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer. (2015). Google Patents.
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Dorzolamide EP Impurity C (Free Base). (n.d.). Veeprho. Retrieved from [Link]
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anhydrase inhibitor dorzolamide: Topics. (n.d.). Science.gov. Retrieved from [Link]
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Dorzolamide Hydrochloride - Impurity C (Hydrochloride Salt). (n.d.). Pharmaffiliates. Retrieved from [Link]
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Al-Shammari, F. K., et al. (2024). Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol. ResearchGate. Retrieved from [Link]
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Gouda, A. A., et al. (2014). New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. PMC. Retrieved from [Link]
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Markham, A., & Plosker, G. L. (1997). Dorzolamide. A review of its pharmacology and therapeutic potential. SciSpace. Retrieved from [Link]
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Dorzolamide. (n.d.). Wikipedia. Retrieved from [Link]
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Dorzolamide EP Impurity B. (n.d.). GLP Pharma Standards. Retrieved from [Link]
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Markham, A., & Plosker, G. L. (1997). Dorzolamide. A review of its pharmacology and therapeutic potential. PubMed. Retrieved from [Link]
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